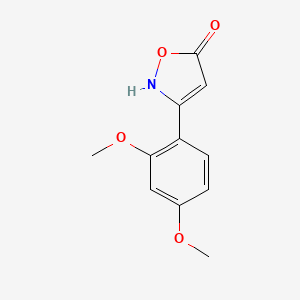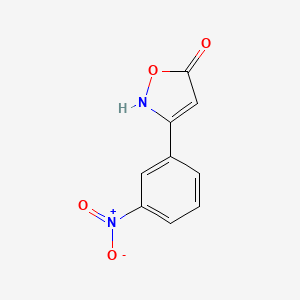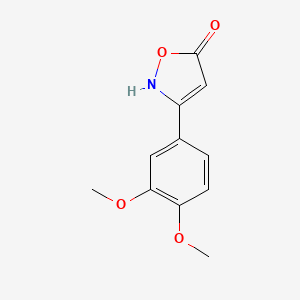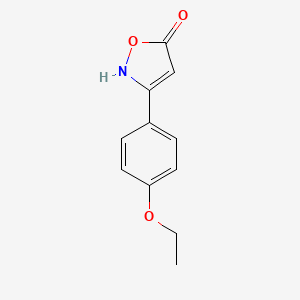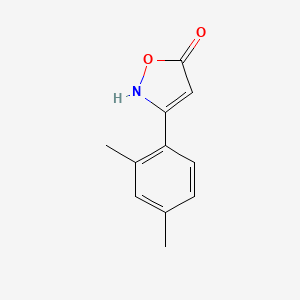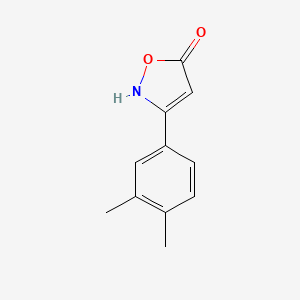
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol (DMPO) is an oxazole derivative that has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used in the synthesis of new compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
科学的研究の応用
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and laboratory experiments. It has been used as a starting material in the synthesis of a variety of compounds, including 3-(3,4-dimethylphenyl)-1,2-oxazol-5-amine and 3-(3,4-dimethylphenyl)-1,2-oxazol-5-thione. It has also been used to study the biochemical and physiological effects of various compounds, such as the inhibition of monoamine oxidase and the inhibition of cytochrome P450 enzymes. Additionally, 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been used in laboratory experiments to study the effects of various compounds on the human body.
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol is not fully understood. However, it is believed to interact with proteins in the body to produce a variety of effects. For example, it has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of monoamines, and to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. Additionally, it has been shown to interact with certain receptors in the brain, such as the serotonin receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been shown to produce a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of monoamines, and to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. Additionally, it has been shown to interact with certain receptors in the brain, such as the serotonin receptor, and to modulate the activity of these receptors. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
The use of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be synthesized from a variety of starting materials. Additionally, it has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and laboratory experiments. However, there are some limitations to its use in laboratory experiments. It can be toxic in high concentrations, and it can be difficult to control the concentration of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in a solution. Additionally, it can be difficult to accurately measure the effects of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol on a biochemical or physiological level.
将来の方向性
There are a variety of potential future directions for the study of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol. These include further research into its mechanism of action, the development of new compounds based on 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol, as well as its potential toxicity and side effects. Finally, further research could be conducted into the use of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in laboratory experiments, including the development of methods to accurately measure its effects on biochemical and physiological levels.
合成法
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol can be synthesized from a variety of starting materials, including 3-methylphenol, 4-methylphenol, and p-toluenesulfonyl chloride. The general reaction scheme involves the reaction of the starting material with an appropriate base, such as potassium hydroxide or sodium hydroxide, followed by the addition of an oxazole ring. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 50-100°C.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(5-8(7)2)10-6-11(13)14-12-10/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGXMXZUZALSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)ON2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

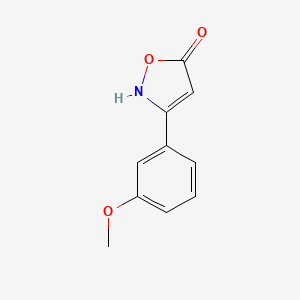
![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)
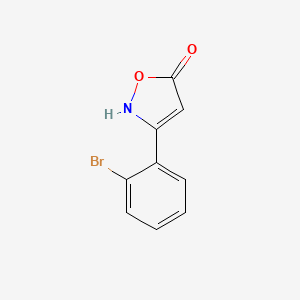

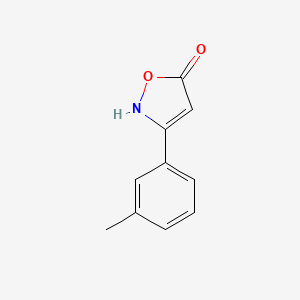
![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)
